(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid
Overview
Description
(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid, also known as PAPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. PAPA belongs to a class of molecules called thiol-reactive compounds, which have been shown to have anti-inflammatory and immunomodulatory effects. In
Scientific Research Applications
Applications in pH Imaging and Molecular Spectroscopy
One notable application is in the field of pH imaging using hyperpolarized C magnetic resonance spectroscopy. Good's buffers, such as N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), closely related to the compound , have been applied to achieve rapid NMR- and MRI-based pH measurements. This application exploits the sensitive pH-dependence of its C chemical shift within the physiological range, indicating its potential in biomedical imaging and diagnostics (Flavell et al., 2015).
Chemo-Enzymatic Synthesis and Structural Characterization
Another area of research involves the chemo-enzymatic synthesis, structural, and stereochemical characterization of compounds derived from racemic forms of similar structures. For instance, the study on alminoprofen, a racemic drug, elucidates the synthesis and intrinsic degradation kinetics of its diastereomers, highlighting the importance of stereochemistry in pharmacokinetics and drug metabolism (Baba et al., 2018).
Synthesis and Antitumor Activities
Research on the synthesis of enantiomers related to the compound has shown certain selective anti-tumor activities. This demonstrates the compound's relevance in the development of novel anticancer agents, where the configuration may influence the therapeutic efficacy (Xiong Jing, 2011).
Molecular Docking Analysis for Anticancer Drugs
Studies have also focused on the synthesis of related compounds and their evaluation as potential anticancer drugs through molecular docking analysis. This approach aids in understanding the interaction between the synthesized compounds and biological targets, providing insights into the development of targeted cancer therapies (Sharma et al., 2018).
Polycyclic Derivative Synthesis
Additionally, the compound's derivatives have been used in the synthesis of polycyclic 2H-Pyran derivatives through intramolecular hetero-Diels-Alder reactions. This research highlights the compound's utility in organic synthesis, contributing to the development of new chemical entities with potential pharmacological activities (Bogdanowicz-Szwed & Pałasz, 2001).
properties
IUPAC Name |
(2R)-2-[(2-phenylsulfanylacetyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHBMGKIUWBHB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CSC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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